molecular formula C15H16N2O B1667994 Benmoxin CAS No. 7654-03-7

Benmoxin

Cat. No. B1667994
CAS RN: 7654-03-7
M. Wt: 240.3 g/mol
InChI Key: BEWNZPMDJIGBED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Benmoxin is C15H16N2O . The average mass is 240.300 Da and the monoisotopic mass is 240.126266 Da .


Physical And Chemical Properties Analysis

Benmoxin has a molecular formula of C15H16N2O . The average mass is 240.300 Da and the monoisotopic mass is 240.126266 Da .

Scientific Research Applications

Antifungal Applications and Impact on Microtubule Dynamics

  • Benomyl, an antifungal compound, has been found to inhibit brain microtubule polymerization and dynamics, as well as cancer cell proliferation at mitosis. It binds to a novel site in tubulin, distinct from known binding sites like colchicine and vinblastine, indicating a unique mechanism of action. This compound alters the structure of tubulin and inhibits the polymerization of brain tubulin into microtubules. It also impacts the dynamic instability behavior of individual brain microtubules, affecting their growth and shortening rates. The implications of these findings suggest potential uses in cancer chemotherapy due to benomyl's unexpected potency against mammalian microtubules and mitosis combined with its relatively low toxicity (Gupta et al., 2004).

Inhibition of Monoamine Oxidase

  • Benmoxin, a monoamine oxidase (MAO) inhibitor, has been investigated for its biochemical and pharmacological effects in humans. This research has shown that benmoxin can cause almost complete inhibition of plasma MAO and blood platelet MAO, with effects on serotonin levels and blood pressure response to tyramine. These findings have clinical implications for understanding the extent and duration of MAO inhibition in humans, contributing to the development of therapeutic strategies for conditions involving monoamine neurotransmitters (Palm et al., 1971).

Endothelial Differentiation Enhancement

  • Benidipine, a dihydropyridine-Ca2+ channel blocker, shows potential in increasing the endothelial differentiation of circulating endothelial progenitor cells (EPCs) in vitro. This effect is significant for endothelial protection and could contribute to preventing cardiovascular disease or improving prognosis after ischemic damage. Benidipine's mechanism involves the PI3K/Akt pathway, highlighting its role in endothelial cell biology and potential therapeutic applications (Ando et al., 2006).

Influence on Dental Health

  • A study on commonly used pediatric medicines including Benadryl syrup, Crocin syrup, and Novamox dry syrup, which likely contain benmoxin or related compounds, revealed their acidogenic potential and impact on dental plaque pH. Such findings are crucial for understanding the oral health implications of these medicines and guiding safer pediatric dental care practices (Sharma & Deshpande, 2011).

Cardiovascular and Diabetes Applications

  • Benidipine has been studied for its effects on cardiac remodeling in a Type II diabetes rat model. It was found to suppress overproduction ofangiogenic growth factors, thereby preventing cardiac angiogenesis and fibrosis, and improving cardiac remodeling in diabetes. This suggests that benidipine could have therapeutic potential for cardiovascular complications in diabetic patients (Jesmin et al., 2002).

Chemoprevention and Disease Prevention

  • Research into chemoprevention, the use of dietary or herbal chemicals to prevent diseases, has seen increasing interest. Benmoxin and related compounds are considered in this context, where their efficacy in disease prevention and as potential prototype drug candidates is explored. This is part of a broader trend towards using natural-based biomolecules in disease treatment, including hypertension, cancer, and diabetes (Gosslau & Chen, 2004).

Psoriasis Treatment

  • Benvitimod, a newly synthesized non-steroidal small molecule aimed at treating psoriasis, has been evaluated for safety, tolerability, and pharmacokinetics. This research contributes to the understanding of its therapeutic potential and paves the way for new treatments for psoriasis (Zhao et al., 2014).

Hematology and Oncology

  • Bendamustine, compared to chlorambucil, shows higher efficacy in achieving remissions in treatment-naive patients with B-CLL Binet stage B/C. Its study provides insights into its potential as first-line chemotherapy for certain types of leukemia and lymphoma (Knauf et al., 2007).

Drug Discovery from Natural Sources

  • Research into drug discovery from natural sources, including animal venoms, plants, bacteria, and fungi, has identified various natural-based biomolecules with potential therapeutic applications. Benmoxin and related compounds are part of this trend, offering new possibilities for treating diseases like hypertension, cancer, and diabetes (Kwok, 2022).

properties

IUPAC Name

N'-(1-phenylethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWNZPMDJIGBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046220
Record name Benmoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benmoxin

CAS RN

7654-03-7
Record name Benmoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7654-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benmoxin [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benmoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Benmoxin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benmoxin
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.745
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Record name BENMOXIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

In a 120 mL high-pressure autoclave were charged (E)-N′-(1-phenylethylidene)benzohydrazide (119 mg) [mw. 238.28, 0.5 mmol], [Rh(cod) (S,S)-ptbp-skewphos)]OTf (5.1 mg) [mw. 1025.08, 5.0 μmol, s/c 100], and methanesulfonic acid (0.5 mg) [mw. 96.11, 5.0 μmol, 0.01 eq.]. The system was argon-substituted 7 times. 10 mL Schlenk flask was substituted with argon, and pure water (9 mg) [mw. 18.02, 0.5 mmol, 1.0 eq.], 2,2-dimethoxypropane (0.18 mL) [mw. 104.15, d=0.85, 1.5 mmol, 3.0 eq.] and dehydrated acetone for organic synthesis (5 mL) were added. The solution was fed into an autoclave by argon pressure supply. The system was substituted with hydrogen gas, and the mixture was stirred with hydrogen gas pressurization at 1.0 MPa for 2 hr. The system was depressurized, and analyzed by high performance liquid chromatography to find that the starting material, (E)-N′-(1-phenylethylidene)benzohydrazide, remained by 38%, and the resultant product, N′-(1-phenylethyl)benzohydrazide was produced by 59%, and the decomposed product, acetophenone, was produced by 1%.
Quantity
0 (± 1) mol
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119 mg
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Rh(cod) (S,S)-ptbp-skewphos
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Synthesis routes and methods II

Procedure details

In a 120 mL high-pressure autoclave were charged (E)-N′-(1-phenylethylidene)benzohydrazide (119 mg) [mw. 238.28, 0.5 mmol], [Rh(cod) (S,S)-ptbp-skewphos)]OTf (5.1 mg) [mw. 1025.08, 5.0 μmol, s/c 100], and methanesulfonic acid (0.5 mg) [mw. 96.11, 5.0 μmol, 0.01 eq.]. The system was substituted with argon 7 times. 10 mL Schlenk flask was substituted with argon, pure water (9 mg) [mw. 18.02, 0.5 mmol, 1.0 eq.] and dehydrated acetone for organic synthesis (5 mL) were added, and the solution was fed into an autoclave by argon pressure supply. The system was substituted with hydrogen gas, and the mixture was stirred with hydrogen gas pressurization at 1.0 MPa for 2 hr. The system was depressurized, and analyzed by high performance liquid chromatography to find that the starting material, (E)-N′-(1-phenylethylidene)benzohydrazide, remained by 43%, and the resultant product, N′-(1-phenylethyl)benzohydrazide was produced by 45%, and the decomposed product, acetophenone, was produced by 7%.
Quantity
119 mg
Type
reactant
Reaction Step One
[Compound]
Name
Rh(cod) (S,S)-ptbp-skewphos
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0 (± 1) mol
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9 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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